molecular formula C9H17N3 B2538139 3-Methyl-2-(piperazin-1-yl)butanenitrile CAS No. 878218-09-8

3-Methyl-2-(piperazin-1-yl)butanenitrile

Cat. No.: B2538139
CAS No.: 878218-09-8
M. Wt: 167.256
InChI Key: YNRKRSARIUEUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(piperazin-1-yl)butanenitrile typically involves the reaction of 3-methyl-2-butanenitrile with piperazine under controlled conditions. The reaction is usually carried out in a solvent such as tert-butyl alcohol at elevated temperatures (e.g., 120°C) for an extended period (e.g., 15 hours) . The mixture is then cooled, and the product is extracted and purified.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(piperazin-1-yl)butanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-Methyl-2-(piperazin-1-yl)butanenitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(piperazin-1-yl)butanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-(piperazin-1-yl)propanenitrile: Similar structure but with a different carbon chain length.

    2-(Piperazin-1-yl)butanenitrile: Lacks the methyl group at the 3-position.

    3-(Piperazin-1-yl)butanenitrile: Similar structure but without the methyl group.

Uniqueness

3-Methyl-2-(piperazin-1-yl)butanenitrile is unique due to the presence of both the piperazine ring and the nitrile group, which confer distinct chemical reactivity and potential biological activity. Its specific substitution pattern also differentiates it from other similar compounds, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-methyl-2-piperazin-1-ylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-8(2)9(7-10)12-5-3-11-4-6-12/h8-9,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRKRSARIUEUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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